molecular formula C16H16N2O B11981630 N'-[(E)-1-(4-methylphenyl)ethylidene]benzohydrazide

N'-[(E)-1-(4-methylphenyl)ethylidene]benzohydrazide

Cat. No.: B11981630
M. Wt: 252.31 g/mol
InChI Key: AWWXRFPQSOVNTR-GHRIWEEISA-N
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Description

N’-[(E)-1-(4-methylphenyl)ethylidene]benzohydrazide is an organic compound with the molecular formula C16H16N2O. It is a hydrazone derivative formed by the condensation of 4-methylacetophenone and benzohydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-1-(4-methylphenyl)ethylidene]benzohydrazide can be synthesized through the reaction of 4-methylacetophenone with benzohydrazide in the presence of a catalytic amount of glacial acetic acid. The reaction typically proceeds under reflux conditions, and the product is obtained after purification .

Industrial Production Methods

The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-methylphenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[(E)-1-(4-methylphenyl)ethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-methylphenyl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(4-chlorophenyl)ethylidene]benzohydrazide
  • N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
  • N’-[(E)-1-(4-methylphenyl)ethylidene]-3-nitrobenzohydrazide

Uniqueness

N’-[(E)-1-(4-methylphenyl)ethylidene]benzohydrazide is unique due to its specific structural features, such as the presence of a 4-methylphenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C16H16N2O/c1-12-8-10-14(11-9-12)13(2)17-18-16(19)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,18,19)/b17-13+

InChI Key

AWWXRFPQSOVNTR-GHRIWEEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=CC=C2)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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